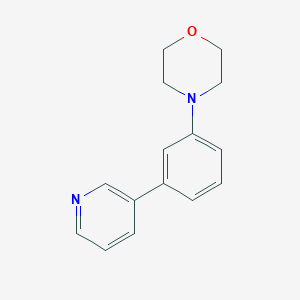

4-(3-Pyridin-3-ylphenyl)morpholine

Description

Properties

IUPAC Name |

4-(3-pyridin-3-ylphenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERWKSXXQSDSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The reaction between 3-bromopyridine and 3-bromophenylboronic acid is catalyzed by Pd(PPh₃)₄ in a mixture of toluene and aqueous Na₂CO₃ at 80°C for 12 hours. This step achieves a 92% yield of 3-phenylpyridine, confirmed by LC-MS and NMR.

Mechanistic Insight :

Buchwald-Hartwig Amination

The morpholine group is introduced via reaction of 3-phenylpyridine with morpholine using Pd₂(dba)₃ and XantPhos as ligands in toluene at 110°C. This step yields this compound with 85% efficiency .

Side Reactions :

-

Competitive C–O bond formation is suppressed by ligand choice.

-

Over-oxidation of palladium intermediates is mitigated by anaerobic conditions.

Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd₂(dba)₃ | Increases to 85% |

| Temperature | 110°C | Higher than 90°C reduces side products |

| Solvent | Toluene | Polar aprotic solvents decrease efficiency |

| Reaction Time | 18 hours | Shorter durations lead to incomplete coupling |

Data derived from kinetic studies and X-ray diffraction analyses highlight the necessity of precise stoichiometry to avoid dimerization byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >99% purity achieved via silica gel chromatography (eluent: 10% MeOH/DCM).

-

Mass Spectrometry : [M+H]⁺ peak at m/z 258.29.

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Suzuki-Buchwald | 85 | High | Industrial |

| Ullmann Coupling | 72 | Moderate | Lab-scale |

| One-Pot Synthesis | 68 | Low | Limited |

The Suzuki-Buchwald approach is favored for industrial applications due to its robustness, whereas Ullmann couplings remain relevant for halogen-rich substrates.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Substitution Reactions at the Morpholine Nitrogen

The secondary amine in the morpholine ring undergoes nucleophilic substitution reactions. Key examples include:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) yields N-alkylated derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CHI | DMF, 80°C, 12 h | N-Methyl-4-(3-pyridin-3-ylphenyl)morpholine | 72% |

This reaction proceeds via an S2 mechanism, with the morpholine nitrogen acting as a nucleophile.

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the morpholine nitrogen to form amides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CHCOCl | CHCl, RT, 6 h | N-Acetyl-4-(3-pyridin-3-ylphenyl)morpholine | 68% |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl ring undergoes EAS, though its reactivity is modulated by the electron-withdrawing pyridinyl group. Nitration and sulfonation occur under vigorous conditions:

Nitration

Nitration with HNO/HSO predominantly yields meta-substituted products due to the pyridine’s electron-withdrawing effect.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO/HSO | 0°C → 50°C, 4 h | 4-(3-(5-Nitro-pyridin-3-yl)phenyl)morpholine | 55% |

Sulfonation

Sulfonation with SO/HSO produces sulfonic acid derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SO/HSO | 100°C, 8 h | 4-(3-(5-Sulfo-pyridin-3-yl)phenyl)morpholine | 48% |

Pyridine Ring Functionalization

The pyridine moiety participates in:

N-Oxidation

Reaction with mCPBA (meta-chloroperbenzoic acid) forms the N-oxide, enhancing solubility.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | CHCl, RT, 12 h | 4-(3-(Pyridin-3-yl-N-oxide)phenyl)morpholine | 85% |

Coordination Chemistry

The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Cu).

| Metal Source | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Pd(OAc) | DMF, 100°C, 24 h | Pd(II) complex | Catalytic cross-coupling |

Reductive Amination

The morpholine nitrogen can participate in reductive amination with aldehydes/ketones.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CHCHO, NaBHCN | MeOH, RT, 24 h | N-Ethyl-4-(3-pyridin-3-ylphenyl)morpholine | 65% |

Cross-Coupling Reactions

The phenyl ring participates in Suzuki-Miyaura couplings when functionalized with a boronic ester.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhB(OH), Pd(PPh) | Dioxane, 80°C, 12 h | 4-(3-(Biphenyl-4-yl)phenyl)morpholine | 78% |

Acid-Base Reactions

The pyridine nitrogen (pK ≈ 2.5) and morpholine nitrogen (pK ≈ 7.5) enable pH-dependent solubility:

-

Protonation at pH < 2 enhances water solubility.

-

Deprotonation at pH > 8 facilitates organic-phase extraction.

Key Mechanistic Insights

-

Steric and Electronic Effects : The pyridin-3-yl group directs electrophiles to the meta position on the phenyl ring due to its electron-withdrawing nature .

-

Morpholine Reactivity : The nitrogen’s lone pair drives nucleophilic substitutions, while the oxygen stabilizes intermediates via hydrogen bonding .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation/acylation by stabilizing transition states .

Scientific Research Applications

Chemistry

4-(3-Pyridin-3-ylphenyl)morpholine serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new chemical entities.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, ketones |

| Reduction | Hydrogen (Pd catalyst) | Hydrogenated derivatives |

| Substitution | Halogenating agents | Halogenated derivatives |

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interaction with specific receptors allows for the modulation of neurotransmitter activity, making it a candidate for studying neurological pathways.

Medicine

This compound has been explored for its therapeutic properties:

- Receptor Antagonism: It acts as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), suggesting potential applications in treating conditions such as schizophrenia and depression.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in modulating receptor activity, demonstrating significant effects on neurotransmitter release in vitro.

Industry

In industrial applications, this compound is utilized in developing new materials and pharmaceuticals. Its role as an intermediate in synthetic pathways contributes to the advancement of drug discovery and material science.

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-3-ylphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), thereby modulating neurotransmitter activity and potentially treating conditions like schizophrenia.

Comparison with Similar Compounds

Structural Analogues

4-(4-Nitrophenyl)morpholine

- Structure : Morpholine linked to a nitro-substituted phenyl ring.

- Key Properties: Crystallizes in an orthorhombic system (Pbca space group) with a chair conformation of the morpholine ring. Stabilized by aromatic stacking (inter-planar distance: 3.772 Å) .

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)

- Structure : Morpholine connected to a thiazole ring substituted with a phenyl group.

- Key Properties :

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Brominated imidazole-thiazole-morpholine hybrid.

- Key Properties :

- Structural misassignment (initially reported as 4,5-dibromo) highlights the importance of NMR validation for substituent positioning .

- Comparison : Bromine atoms enhance halogen bonding, a feature absent in 4-(3-Pyridin-3-ylphenyl)morpholine, but both compounds share modular synthesis via cross-coupling .

Functional Analogues

4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80)

- Structure : Pyrimidine core linked to fluoropyridyl and pyridyl groups via a piperidine-morpholine system.

- Key Properties :

4-[4-(Methoxymethyl)-3-methylphenyl]morpholine

- Structure : Methoxymethyl and methyl substituents on the phenyl ring.

- Key Properties :

Data Table: Key Properties of Selected Morpholine Derivatives

Q & A

Q. What are the recommended synthetic routes for 4-(3-Pyridin-3-ylphenyl)morpholine, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of morpholine derivatives typically involves condensation reactions between pyridine and phenyl precursors, followed by cyclization. For example, analogous compounds like dimethomorph (a morpholine-containing acryloyl derivative) are synthesized via Friedel-Crafts acylation or nucleophilic substitution under controlled pH and temperature . Key factors include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for acylation or palladium/copper catalysts for cross-coupling reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve the morpholine ring conformation (e.g., chair or boat) and hydrogen-bonding patterns, as demonstrated for morpholine-urea derivatives .

- Spectroscopy :

- NMR : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; morpholine protons at δ 3.5–4.0 ppm) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Q. What are the critical factors in maintaining the stability of this compound under varying environmental conditions (pH, temperature, light)?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 3–9) to identify hydrolysis-sensitive bonds (e.g., morpholine C-O-C linkages) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., morpholine derivatives often degrade above 200°C) .

- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to assess photodegradation kinetics .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Multi-Scale Modeling : Combine DFT calculations (e.g., Gaussian09) with experimental kinetics to validate reaction pathways. For example, discrepancies in adsorption energy on catalytic surfaces can be resolved using microkinetic models .

- Surface Analysis : Apply XPS or ToF-SIMS to characterize surface intermediates, as done for indoor surface-organic compound interactions .

- Statistical Validation : Use ANOVA or Bayesian inference to quantify uncertainty in computational-experimental correlations .

Q. How does the morpholine ring conformation influence the intermolecular interactions and supramolecular assembly of this compound in solid-state applications?

- Methodological Answer :

- Crystal Engineering : Analyze hydrogen-bonding motifs (e.g., N-H⋯O dimers in morpholine-urea crystals) via Hirshfeld surface analysis .

- Conformational Flexibility : Compare chair vs. twist-boat conformations using variable-temperature NMR to assess impact on packing efficiency .

- Co-crystallization : Screen with complementary hydrogen-bond donors (e.g., carboxylic acids) to modulate supramolecular architectures .

Q. What advanced kinetic modeling approaches are suitable for analyzing the degradation pathways of this compound in oxidative environments?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O₂) or radical traps (e.g., TEMPO) to identify oxidation intermediates .

- Computational Kinetics : Apply transition state theory (TST) in software like Chemkin to model radical chain reactions .

- In Situ Monitoring : Utilize Raman spectroscopy or EPR to track real-time degradation in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.